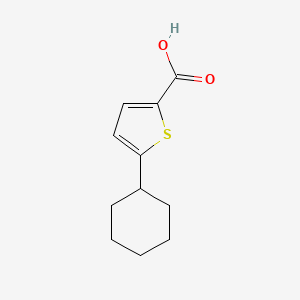

5-Cyclohexylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTOAMGPMKEQFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157723-07-3 | |

| Record name | 5-cyclohexylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Cyclohexylthiophene 2 Carboxylic Acid and Its Analogs

Strategies for Constructing the Thiophene-2-carboxylic Acid Core

The formation of the thiophene-2-carboxylic acid scaffold is a critical first step, and several reliable methods have been established. These can be broadly categorized into carboxylation of organometallic intermediates, oxidation of pre-functionalized thiophenes, and hydrolysis of nitrile precursors.

Carboxylation Approaches Utilizing Organometallic Reagents (e.g., Grignard Reagents with Carbon Dioxide Insertion)

A primary and versatile method for introducing a carboxylic acid group onto the thiophene (B33073) ring is through the carboxylation of organometallic reagents. Grignard reagents are commonly employed for this purpose. The process typically involves the formation of a thienylmagnesium halide, which then acts as a nucleophile, attacking carbon dioxide to form a magnesium carboxylate salt. Subsequent acidic workup yields the desired thiophene-2-carboxylic acid.

For instance, 2-bromothiophene (B119243) can be converted into 2-thienylmagnesium bromide by reaction with magnesium metal. This Grignard reagent is then treated with solid carbon dioxide (dry ice) or bubbled with CO2 gas, followed by acidification to produce thiophene-2-carboxylic acid. beilstein-journals.org This method is adaptable for various substituted thiophenes, providing a direct route to the carboxylic acid. beilstein-journals.org Mechanochemical approaches have also been developed, offering a solvent-free alternative for the Grignard reaction with gaseous CO2. acgpubs.org

Organolithium reagents offer another powerful tool for carboxylation. Thiophene can be deprotonated at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by quenching with carbon dioxide to yield the corresponding carboxylic acid. beilstein-journals.org Upon treatment with LDA (lithium diisopropylamide), thiophene-2-carboxylic acid itself can undergo double deprotonation to give the 5-lithio derivative, which serves as a precursor to many 5-substituted derivatives. wikipedia.org

| Reagent System | Substrate Example | Product | Key Features |

| Mg / CO₂ | 2-Bromothiophene | Thiophene-2-carboxylic acid | Standard Grignard carboxylation. |

| n-BuLi / CO₂ | Tetrachlorothiophene | 3,4,5-Trichloro-2-thiophenecarboxylic acid | Utilizes organolithium for metallation. |

| LDA | Thiophene-2-carboxylic acid | 5-Lithio-thiophene-2-carboxylic acid dianion | Allows for subsequent functionalization at the 5-position. wikipedia.org |

Oxidative Pathways from Thiophene Derivatives (e.g., Oxidation of Thiophene-2-carboxaldehydes or 2-Acetylthiophenes)

Oxidation of thiophene derivatives bearing an appropriate functional group at the 2-position is a widely used strategy for the synthesis of thiophene-2-carboxylic acid. Thiophene-2-carboxaldehyde and 2-acetylthiophene (B1664040) are common and practical starting materials. researchgate.nethhu.de

The oxidation of thiophene-2-carboxaldehyde can be achieved using various oxidizing agents. Similarly, 2-acetylthiophene, which can be prepared by the Friedel-Crafts acylation of thiophene, is readily oxidized to thiophene-2-carboxylic acid. researchgate.nethhu.de The haloform reaction, using an aqueous alkaline solution of sodium hypochlorite (B82951), is a commercially feasible process for this transformation, even allowing for a one-pot synthesis from thiophene without isolation of the intermediate 2-acetylthiophene.

| Starting Material | Oxidizing Agent/Reaction | Product |

| Thiophene-2-carboxaldehyde | Modified Pinnick conditions | Thiophene-2-carboxylic acid |

| 2-Acetylthiophene | Sodium hypochlorite (Haloform reaction) | Thiophene-2-carboxylic acid |

| 2-Acetylthiophene | Nitric acid | Thiophene-2-carboxylic acid |

Hydrolysis-Based Syntheses (e.g., Hydrolysis of Nitrile Precursors)

The hydrolysis of 2-cyanothiophene (thiophene-2-carbonitrile) provides another route to thiophene-2-carboxylic acid. This method involves the conversion of the nitrile group into a carboxylic acid, which can be performed under either acidic or alkaline conditions. nih.gov

Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid under reflux. nih.gov Alkaline hydrolysis, on the other hand, is carried out by heating the nitrile with a base such as sodium hydroxide (B78521) solution. This initially forms the carboxylate salt, which is then acidified in a separate step to yield the free carboxylic acid. nih.gov While effective, this method is contingent on the availability of the corresponding nitrile precursor.

| Hydrolysis Condition | Intermediate Product | Final Product |

| Acidic (e.g., HCl, reflux) | - | Thiophene-2-carboxylic acid |

| Alkaline (e.g., NaOH, reflux) | Sodium thiophene-2-carboxylate | Thiophene-2-carboxylic acid (after acidification) |

Methodologies for Incorporating the Cyclohexyl Moiety

Once the thiophene-2-carboxylic acid core is established (or a suitable precursor is in hand), the next critical step is the introduction of the cyclohexyl group at the 5-position. This can be accomplished through direct functionalization of the thiophene ring or via coupling reactions with a pre-functionalized cyclohexyl component.

Direct Functionalization of the Thiophene Ring System

Direct C-H functionalization is an increasingly important and atom-economical approach in organic synthesis. For thiophenes, electrophilic substitution reactions like Friedel-Crafts alkylation can be employed. However, these reactions can sometimes lack regioselectivity and may be complicated by the reactivity of the thiophene ring. stackexchange.com

More modern approaches involve transition-metal-catalyzed C-H activation. Palladium-catalyzed direct C-H arylation of thiophenes is a well-studied area, and similar principles can be extended to alkylation. mdpi.commdpi.com These methods offer the potential to directly couple a cyclohexyl source with the C-H bond at the 5-position of a thiophene-2-carboxylic acid derivative, often with high regioselectivity. Catalytic C-H alumination of thiophenes has also been demonstrated, providing an intermediate that can be further functionalized. chemrxiv.org

Coupling Reactions Utilizing Pre-functionalized Cyclohexyl Substrates

Cross-coupling reactions are a powerful and widely used set of tools for forming carbon-carbon bonds. To synthesize 5-cyclohexylthiophene-2-carboxylic acid, a common strategy involves coupling a 5-halothiophene-2-carboxylic acid derivative with a cyclohexyl-containing organometallic reagent.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. In this context, a 5-bromothiophene-2-carboxylic acid derivative could be coupled with cyclohexylmagnesium bromide. Studies have shown the efficient coupling of cyclohexylmagnesium bromide with various brominated thiophenes using iron, nickel, and palladium catalysts, with additives like lithium chloride enhancing the efficiency of the Grignard reagent. acgpubs.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The synthesis of 5-arylthiophene-2-carboxylic acid derivatives has been successfully achieved via the Suzuki coupling of 5-bromothiophene-2-carboxylic acid with various arylboronic acids. nih.govresearchgate.net By analogy, cyclohexylboronic acid could be used as the coupling partner to introduce the cyclohexyl moiety.

Negishi Coupling: This coupling reaction utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. A 5-halothiophene-2-carboxylic acid derivative could be coupled with a cyclohexylzinc reagent. Diastereoconvergent Negishi cross-coupling reactions using functionalized cyclohexylzinc reagents have been developed, demonstrating good functional group tolerance. nih.gov

| Coupling Reaction | Thiophene Substrate | Cyclohexyl Reagent | Catalyst System (Typical) |

| Kumada | 5-Bromothiophene-2-carboxylic acid ester | Cyclohexylmagnesium bromide | Ni or Pd complexes (e.g., NiCl2(dppm)) |

| Suzuki | 5-Bromothiophene-2-carboxylic acid ester | Cyclohexylboronic acid | Pd complexes (e.g., Pd(PPh₃)₄) / Base |

| Negishi | 5-Bromothiophene-2-carboxylic acid ester | Cyclohexylzinc halide | Pd or Ni complexes |

Optimization of Reaction Conditions and Yield Enhancement for Scalable Synthesis

The industrial-scale synthesis of this compound and its analogs necessitates a meticulous optimization of reaction conditions to ensure high yields, purity, and cost-effectiveness. Research in this area focuses on several key methodologies, primarily the carboxylation of a 5-cyclohexyl-2-thienylmetal intermediate. The optimization of parameters such as solvent, temperature, reagent stoichiometry, and catalyst systems is crucial for enhancing the efficiency and scalability of the synthesis.

A prevalent strategy for the synthesis of 5-substituted thiophene-2-carboxylic acids involves the formation of an organometallic intermediate from a 5-substituted-2-halothiophene, followed by quenching with carbon dioxide. This approach is particularly relevant for the scalable production of analogs like 5-chlorothiophene-2-carboxylic acid, where n-butyllithium is used to deprotonate the 5-position of 2-chlorothiophene, followed by the introduction of carbon dioxide. google.com For a bulky substituent like a cyclohexyl group, the optimization of this lithiation/carboxylation sequence is critical.

Key parameters that are typically optimized in such a process include:

Solvent System: The choice of solvent significantly impacts the solubility of reagents and intermediates, as well as the reaction temperature profile. While tetrahydrofuran (B95107) (THF) is commonly used for lithiation reactions, studies on analogous syntheses have explored other ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can offer safety and processability advantages on a larger scale.

Temperature Control: Lithiation reactions are highly exothermic and require strict temperature control, often at temperatures as low as -30°C or below, to prevent side reactions and ensure regioselectivity. google.com The subsequent carboxylation step also requires careful temperature management to maximize yield.

Reagent Stoichiometry: The molar ratio of the lithiating agent (e.g., n-butyllithium) to the thiophene substrate is a critical parameter. An excess of the lithiating agent can lead to undesired side products, while an insufficient amount will result in incomplete conversion.

Carbon Dioxide Addition: The method of carbon dioxide addition, whether as a gas or solid (dry ice), and the rate of addition can influence the reaction's efficiency. For large-scale production, bubbling gaseous carbon dioxide through the reaction mixture is often the more practical approach.

While specific data for the scalable synthesis of this compound is not extensively published, we can extrapolate from the optimization studies of similar 5-substituted thiophene-2-carboxylic acids. The following data tables illustrate the typical effects of reaction parameter optimization on the yield of analogous compounds.

Table 1: Effect of Solvent on the Yield of a 5-Alkylthiophene-2-carboxylic Acid via Lithiation and Carboxylation

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Tetrahydrofuran (THF) | -78 | 85 |

| 2 | Diethyl Ether | -78 | 78 |

| 3 | 2-Methyltetrahydrofuran (2-MeTHF) | -78 | 82 |

| 4 | Toluene | -78 | 65 |

This is a representative table based on general principles of organometallic chemistry.

Another important aspect of yield enhancement in scalable synthesis is the purification of the final product. For 5-chlorothiophene-2-carboxylic acid, a common procedure involves an aqueous workup with pH adjustment to precipitate the carboxylic acid, followed by recrystallization. google.com Similar protocols would be developed and optimized for this compound to ensure high purity on a large scale.

Furthermore, alternative synthetic routes, such as those utilizing Grignard reagents, are also considered for scalable production. The formation of a Grignard reagent from 2-bromo-5-cyclohexylthiophene followed by carboxylation offers a potentially more cost-effective and less hazardous alternative to organolithium chemistry. The optimization of Grignard formation and the subsequent carboxylation reaction would follow similar principles of solvent selection, temperature control, and reagent stoichiometry.

For the synthesis of other thiophene-2-carboxylic acid derivatives, transition metal-catalyzed reactions have also been explored. For instance, the use of catalysts based on vanadium, iron, or molybdenum has been reported for the synthesis of various 2-thiophenecarboxylic acid derivatives, with yields ranging from 44-85%. semanticscholar.org The optimization of catalyst loading, reaction time, and temperature is key to achieving high efficiency in these systems.

Table 2: Influence of Catalyst Concentration on the Yield of Methyl 2-Thiophenecarboxylate

| Entry | Catalyst (mol %) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | VO(acac)₂ (0.1) | 175 | 5 | 25 |

| 2 | VO(acac)₂ (0.2) | 175 | 5 | 31 |

| 3 | VO(acac)₂ (1.0) | 175 | 5 | 45 |

Data adapted from a study on the synthesis of 2-thiophenecarboxylic acid derivatives. semanticscholar.org

Elucidating Chemical Reactivity and Functional Group Transformations of 5 Cyclohexylthiophene 2 Carboxylic Acid

The chemical behavior of 5-Cyclohexylthiophene-2-carboxylic acid is predominantly dictated by the interplay between the aromatic thiophene (B33073) ring and the carboxylic acid functional group. The cyclohexyl substituent, being a saturated alkyl group, primarily exerts steric and electronic effects on the reactivity of the thiophene core and the carboxyl group, but does not typically participate directly in the transformations discussed herein. The following sections explore the key reactions involving the carboxylic acid moiety, from classical derivatizations to modern decarboxylative strategies.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unparalleled insight into bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing and macroscopic properties of the material.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous molecular structure determination. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the exact position of each atom.

For 5-Cyclohexylthiophene-2-carboxylic acid, an SC-XRD analysis would provide precise data on the planarity of the thiophene (B33073) ring and the conformation of the cyclohexyl substituent relative to it. A critical aspect of the analysis would be to characterize the intermolecular interactions, particularly the hydrogen bonding involving the carboxylic acid group. Carboxylic acids frequently form centrosymmetric dimers in the solid state through strong O—H···O hydrogen bonds. mdpi.com It is highly probable that this compound would exhibit this dimeric motif, which significantly influences its crystalline architecture.

While a specific crystal structure for this compound is not widely available in the literature, data from analogous compounds, such as 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, show the formation of such dimers connected by intermolecular hydrogen-bonding interactions. nih.gov The table below summarizes typical parameters that would be determined from an SC-XRD analysis of a related thiophene carboxylic acid derivative.

| Parameter | Description | Typical Value/Information Obtained |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell. | e.g., P21/c, C2/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit. | e.g., a = 18.28 Å, b = 5.98 Å, c = 7.34 Å, β = 99.08° nih.gov |

| Bond Lengths & Angles | Precise measurements of all atomic connections. | Provides confirmation of covalent structure. |

| Hydrogen Bond Geometry | Distances and angles of H-bonds. | Confirms dimer formation (e.g., O—H···O). mdpi.com |

| Torsional Angles | Dihedral angles defining molecular conformation. | Describes orientation of cyclohexyl vs. thiophene ring. |

Powder X-ray Diffraction Applications for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing polycrystalline samples. Instead of a single crystal, a fine powder containing numerous crystallites in random orientations is used. The resulting diffraction pattern is a fingerprint of the crystalline phase, useful for identification, purity assessment, and analysis of polymorphism. For this compound, PXRD could be used to:

Confirm Crystalline Identity: Match the experimental pattern to a calculated pattern from single-crystal data to verify the bulk sample's identity.

Assess Purity: Detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Study Polymorphism: Identify different crystalline forms (polymorphs) of the compound, as each polymorph would produce a unique PXRD pattern. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental structural information.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the thiophene protons, and the protons of the cyclohexyl ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (around 10–13 ppm). libretexts.org The two protons on the thiophene ring would appear as doublets in the aromatic region (around 7-8 ppm) due to coupling with each other. The protons of the cyclohexyl group would resonate in the upfield aliphatic region (typically 1-3 ppm). libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield (around 160-180 ppm). libretexts.org The carbons of the thiophene ring would resonate in the aromatic region (approximately 120-150 ppm), while the aliphatic carbons of the cyclohexyl ring would appear in the upfield region (around 20-50 ppm).

The table below presents the predicted chemical shifts for this compound based on standard values for its constituent functional groups.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet |

| ¹H | Thiophene H-3 | ~7.1 - 7.4 | Doublet |

| ¹H | Thiophene H-4 | ~7.6 - 7.9 | Doublet |

| ¹H | Cyclohexyl -CH- | ~2.5 - 3.0 | Multiplet |

| ¹H | Cyclohexyl -CH₂- | ~1.2 - 2.0 | Multiplets |

| ¹³C | -COOH | 165 - 175 | N/A |

| ¹³C | Thiophene C-2 | 140 - 150 | N/A |

| ¹³C | Thiophene C-5 | 145 - 155 | N/A |

| ¹³C | Thiophene C-3, C-4 | 125 - 135 | N/A |

| ¹³C | Cyclohexyl -CH- | 40 - 50 | N/A |

| ¹³C | Cyclohexyl -CH₂- | 25 - 35 | N/A |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for making unambiguous assignments of ¹H and ¹³C signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between the two thiophene protons and within the spin systems of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is used to assign the signals of protonated carbons definitively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It could provide information about the preferred conformation of the cyclohexyl ring relative to the thiophene ring in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a structural fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques. kurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For this compound, the most characteristic absorption would be a very broad O-H stretch from the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1680-1710 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. libretexts.org Other key absorptions include C-H stretches from the cyclohexyl and thiophene groups (~2850-3100 cm⁻¹) and thiophene ring vibrations in the fingerprint region (<1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. For this compound, Raman spectroscopy would be effective for observing the C-S stretching vibrations of the thiophene ring (~600-850 cm⁻¹) and the symmetric stretching of the aromatic ring. iosrjournals.org The C=O stretch is also Raman active.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded dimer) | 2500 - 3300 | Strong, Broad | Weak |

| C-H stretch (thiophene) | 3050 - 3100 | Medium | Strong |

| C-H stretch (cyclohexyl) | 2850 - 2960 | Strong | Strong |

| C=O stretch (carbonyl) | 1680 - 1710 | Strong | Medium |

| C=C stretch (thiophene ring) | 1400 - 1550 | Medium-Strong | Strong |

| C-O stretch | 1210 - 1320 | Strong | Weak |

| C-S stretch (thiophene ring) | 600 - 850 | Medium | Medium-Strong |

Correlating Vibrational Modes with Molecular Structure and Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound by probing the vibrational modes of its constituent functional groups. While specific experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed based on well-studied analogous compounds, primarily 2-thiophenecarboxylic acid, and the known spectral regions for cyclohexyl and carboxylic acid moieties.

The key vibrational modes for this compound can be attributed to the thiophene ring, the carboxylic acid group, and the cyclohexyl substituent.

Carboxylic Acid Vibrations:

O-H Stretching: A very broad and intense absorption band is expected in the FT-IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. researchgate.net

C=O Stretching: A strong, sharp band corresponding to the carbonyl stretch is anticipated in the region of 1680-1710 cm⁻¹. The position of this band is sensitive to the electronic environment and hydrogen bonding. nih.gov

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and in-plane O-H bend are expected to couple and produce bands in the 1200-1440 cm⁻¹ region. An out-of-plane O-H bend typically gives rise to a broad band around 920 cm⁻¹.

Thiophene Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations of the thiophene ring are expected to appear in the 3000-3100 cm⁻¹ region. iosrjournals.org

Ring Stretching: The stretching vibrations of the C=C and C-S bonds within the thiophene ring typically result in a series of bands between 1300 and 1550 cm⁻¹. bitp.kiev.ua

Ring Breathing: A characteristic "ring breathing" mode, which is a symmetric stretching of the entire thiophene ring, is also expected.

Cyclohexyl Group Vibrations:

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclohexyl group will produce strong bands in the 2850-2960 cm⁻¹ region. These are typically distinguishable from the aromatic C-H stretches of the thiophene ring.

CH₂ Bending: The scissoring and rocking vibrations of the CH₂ groups in the cyclohexyl ring are expected in the 1440-1470 cm⁻¹ range.

The correlation of these vibrational modes allows for a detailed confirmation of the molecular structure. The presence of the broad O-H stretch, the strong carbonyl peak, and the distinct aromatic and aliphatic C-H stretching regions would collectively confirm the identity of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O Stretch | 1680-1710 | FT-IR, Raman |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1200-1440 | FT-IR |

| Thiophene | Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Thiophene | Ring Stretch | 1300-1550 | FT-IR, Raman |

| Cyclohexyl | Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |

| Cyclohexyl | CH₂ Bend (Scissoring) | 1440-1470 | FT-IR |

Characterization of Intermolecular Hydrogen Bonding Networks

In the solid state, carboxylic acids are well-known to form strong intermolecular hydrogen bonds, typically resulting in centrosymmetric dimers. nih.gov this compound is expected to follow this pattern, with two molecules associating through hydrogen bonds between their carboxylic acid groups. This dimerization significantly influences the physical properties of the compound, such as its melting point and solubility, as well as its spectroscopic characteristics.

The formation of these hydrogen-bonded dimers is the primary reason for the very broad O-H stretching band observed in the FT-IR spectrum. researchgate.net In such a dimer, the proton of the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa. This creates a stable eight-membered ring structure.

| Interaction Type | Participating Groups | Expected Consequence |

|---|---|---|

| Intermolecular Hydrogen Bonding | Carboxylic Acid (O-H and C=O) | Formation of centrosymmetric dimers |

| Van der Waals Forces | Thiophene and Cyclohexyl rings | Contributes to crystal packing and stability |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Precise Molecular Weight Determination: The molecular formula for this compound is C₁₁H₁₄O₂S. Its predicted monoisotopic mass is 210.07146 Da. uni.lu High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can experimentally verify this mass with high accuracy, confirming the elemental composition of the molecule.

Fragmentation Pathway Analysis: Under electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) of this compound would be observed at m/z 210. The fragmentation of this molecular ion is expected to follow pathways characteristic of carboxylic acids and substituted thiophenes.

Key expected fragmentation pathways include:

Loss of the hydroxyl radical (•OH): Cleavage of the C-OH bond would result in a prominent peak at [M - 17]⁺, corresponding to the formation of an acylium ion (m/z 193).

Loss of the carboxyl group (•COOH): Cleavage of the bond between the thiophene ring and the carboxylic acid group would lead to a peak at [M - 45]⁺ (m/z 165).

Alpha-cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring is also likely. A common fragmentation for cyclohexyl-substituted aromatics is the loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) via retro-Diels-Alder-type reactions or other rearrangements, leading to fragment ions at [M - 28]⁺ or [M - 42]⁺.

Loss of the cyclohexyl radical (•C₆H₁₁): Cleavage of the bond between the thiophene ring and the cyclohexyl group would result in an ion at [M - 83]⁺, corresponding to the thiophene-2-carboxylic acid cation (m/z 127).

McLafferty Rearrangement: While less common for aromatic carboxylic acids, if a suitable gamma-hydrogen is available on a substituent, a McLafferty rearrangement can occur. In this case, it is not a primary expected pathway.

The relative abundances of these fragment ions would provide valuable information for the structural confirmation of the molecule.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 210 | [C₁₁H₁₄O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 165 | [M - •COOH]⁺ | Loss of carboxyl group |

| 127 | [M - •C₆H₁₁]⁺ | Loss of cyclohexyl radical |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule. These methods can elucidate electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like 5-Cyclohexylthiophene-2-carboxylic acid, DFT calculations would typically be employed to determine its optimized geometry, i.e., the most stable three-dimensional arrangement of its atoms. These calculations also yield important ground-state electronic properties such as the total energy, dipole moment, and the distribution of electrostatic potential. The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. For similar organic molecules, hybrid functionals like B3LYP are often used in conjunction with basis sets such as 6-31G(d,p) or larger to achieve a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, FMO analysis would help in predicting its reactivity in various chemical reactions. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and serves as an example of what would be obtained from FMO analysis. Specific values for this compound are not available in the literature.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO |

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, calculated ¹H and ¹³C NMR chemical shifts would help in assigning the peaks in the experimental NMR spectra. Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. These predicted IR frequencies correspond to specific vibrational modes of the molecule, such as the characteristic stretching of the C=O and O-H bonds in the carboxylic acid group.

Table 2: Exemplar Predicted Spectroscopic Data (Note: This table presents example data that would be generated from spectroscopic calculations. Actual calculated values for this compound are not documented in the literature.)

| Spectroscopic Parameter | Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ~12.0 | Carboxylic acid proton (-COOH) |

| ¹³C NMR Chemical Shift (ppm) | ~170 | Carbonyl carbon (-COOH) |

| IR Frequency (cm⁻¹) | ~1700 | C=O stretching vibration |

| IR Frequency (cm⁻¹) | ~3000 (broad) | O-H stretching vibration |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations are often performed on a single, optimized geometry in the gas phase, molecules in reality are dynamic and exist in a solvent environment. Molecular Dynamics (MD) simulations can be used to explore the conformational space of this compound, particularly the rotation of the cyclohexyl group and the carboxylic acid group. These simulations provide insights into the flexibility of the molecule and the relative energies of different conformers. Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the molecule's conformation and properties, which can be crucial for understanding its behavior in solution.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For this compound, QSAR studies could be employed to design analogs with potentially enhanced biological activity. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of related thiophene (B33073) carboxylic acids and then building a statistical model to relate these descriptors to a specific activity. This model could then be used to predict the activity of new, unsynthesized analogs, guiding further research.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The way molecules of this compound interact with each other in the solid state or with a biological target is governed by intermolecular forces. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected that hydrogen bonding would be a dominant intermolecular interaction. Additionally, the thiophene ring can participate in π-π stacking interactions with other aromatic systems. The cyclohexyl group, being nonpolar, would primarily engage in van der Waals forces. Computational methods can be used to model these interactions and calculate their energies, providing a detailed understanding of the forces that drive molecular recognition and self-assembly.

Reaction Mechanism Elucidation through Computational Pathway Analysis

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of thiophene derivatives, including those structurally related to this compound. researchgate.netchemrxiv.org These theoretical investigations provide profound insights into reaction pathways, transition states, and the stability of intermediates, which are often difficult to probe experimentally. chemrxiv.org By modeling these reactions, chemists can predict the most plausible mechanisms, understand substituent effects, and optimize reaction conditions for desired outcomes.

A notable application of computational analysis is in understanding the differential reactivity of structurally similar molecules. For instance, a comparative study of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid employed DFT and Hartree-Fock theory to explore the origins of their different reaction yields in condensations with nucleophiles. The calculations revealed that the higher reactivity of the 2-carboxylic acid isomer can be attributed to a specific conformer stabilized by an internal hydrogen bond between the carboxylic acid proton and the thiophene's sulfur atom. This interaction polarizes the carboxylic acid group, making it more susceptible to nucleophilic attack and optimizing the angle of approach for the nucleophile. researchgate.net Analysis of molecular electrostatic potential (ESP), ionization potential (IP), charge distributions, and orbital energies further substantiates these findings. researchgate.net

Computational pathway analysis is also instrumental in mapping out multi-step synthetic routes. For aromatic nucleophilic substitution (SNAr) reactions on thiophene rings, DFT calculations can delineate the stepwise pathway. nih.gov This typically involves the initial nucleophilic addition to form a zwitterionic intermediate, followed by proton transfer and the elimination of a leaving group. nih.gov By calculating the Gibbs free energy profiles for various potential pathways, researchers can identify the most energetically favorable route and the rate-determining steps. For example, in the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, computational models showed that the uncatalyzed proton transfer has a very high energy barrier, indicating that other catalyzed or assisted pathways are more likely. nih.gov

Furthermore, theoretical studies are crucial for understanding transition metal-catalyzed reactions, such as the Suzuki cross-coupling, which is widely used for creating carbon-carbon bonds with thiophene derivatives. researchgate.netrsc.org DFT calculations can model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These models help in understanding ligand effects, the influence of substituents on reaction efficiency, and the origins of site-selectivity in polyhalogenated substrates. rsc.org

The data generated from these computational investigations can be summarized to compare the reactivity and stability of different molecules or intermediates. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), and electron affinity (A). mdpi.comacs.org A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

| Compound/Parameter | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Reference |

|---|---|---|---|---|---|---|

| Thiophene-2-carboxamide Derivative (Amino) | - | - | ~5.03 | - | - | nih.gov |

| Thiophene-thiadiazole Hybrid | - | - | 3.83 - 4.18 | - | - | nih.gov |

| 2-Thiophene Carboxylic Acid Thiourea (B124793) Derivative (R = 4-OCH3) | - | - | Highest | - | - | mdpi.com |

| 2-Thiophene Carboxylic Acid Thiourea Derivative (R = 5-CH3) | - | - | Lowest | - | - | mdpi.com |

This table presents illustrative data for related thiophene derivatives to demonstrate the types of parameters calculated in computational studies. Specific values for this compound would require dedicated computational analysis.

Potential Research Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Diverse Organic Syntheses

The molecular architecture of 5-Cyclohexylthiophene-2-carboxylic acid, featuring a reactive carboxylic acid handle and a versatile thiophene (B33073) core, positions it as a significant starting material for the synthesis of more elaborate chemical structures.

The thiophene ring is a common motif in many complex heterocyclic compounds. The Fiesselmann thiophene synthesis, for instance, is a notable method for constructing substituted thiophenes that can be further elaborated into fused-ring systems like thieno[3,2-b]thiophenes. nih.govresearchgate.net The carboxylic acid group on this compound provides a convenient anchor point for cyclization reactions, enabling the construction of novel heterocyclic frameworks. These frameworks are of interest in medicinal chemistry and materials science.

Furthermore, this compound serves as a valuable scaffold for developing analogs of natural products. mdpi.com Many biologically active natural products contain heterocyclic cores, and by incorporating the 5-cyclohexylthiophene moiety, researchers can systematically modify existing natural product structures to enhance their therapeutic properties or explore new biological activities.

Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of approved drugs. mdpi.comrsc.org Thiophenecarboxylic acids, in particular, are precursors to compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comrsc.orgresearchgate.net For example, derivatives of 5-phenylthiophene-3-carboxylic acid have been investigated as potent antirheumatic agents. nih.gov

By analogy, this compound is a promising starting point for the synthesis of new pharmacologically active molecules. The cyclohexyl group can influence the compound's lipophilicity and binding interactions with biological targets, potentially leading to improved efficacy and pharmacokinetic profiles. Research into thiourea (B124793) derivatives of 2-thiophenecarboxylic acid has shown antioxidant activity, suggesting that similar derivatives of the title compound could also possess beneficial pharmacological properties. farmaciajournal.com The synthesis of amides and esters from the carboxylic acid function is a common strategy to generate libraries of new chemical entities for drug discovery programs. nih.gov

Exploration in Materials Science and Functional Materials Development

The inherent electronic and chemical properties of the thiophene ring make it a valuable component in the design of advanced functional materials.

Thiophene-based polymers, such as polythiophene, are well-known for their conductive properties and have been extensively studied for applications in electronics. wikipedia.org The carboxylic acid group of this compound allows it to be used as a monomer in polymerization reactions, such as polyesterification or polyamidation, to create novel polymers. mdpi.com The bulky cyclohexyl group can influence the resulting polymer's morphology, solubility, and packing, thereby fine-tuning its electronic and physical properties. For instance, regioregular poly(3-hexylthiophene) with carboxylic end groups has been synthesized and used as a polymer sensitizer (B1316253) in solid-state dye-sensitized solar cells. researchgate.net

Moreover, incorporating this thiophene derivative into composite materials could enhance their performance. The ability to functionalize the thiophene ring allows for the tailoring of properties to meet specific application needs in areas like organic light-emitting diodes (OLEDs) and fluorescent biomarkers. rsc.org

Organic compounds containing heteroatoms like sulfur and oxygen, along with π-electrons, are known to be effective corrosion inhibitors for various metals. derpharmachemica.comfrontiersin.org These molecules can adsorb onto a metal surface, forming a protective layer that blocks active sites and reduces the rate of corrosion. derpharmachemica.comrdd.edu.iq Thiophene derivatives have been successfully studied as corrosion inhibitors for steel and aluminum alloys in acidic environments. researchgate.netresearchgate.net

By analogy, this compound is a strong candidate for investigation in corrosion inhibition studies. The sulfur atom in the thiophene ring and the oxygen atoms of the carboxylic acid group can act as adsorption centers on metal surfaces. The presence of the cyclohexyl group may further enhance the protective layer by increasing the surface coverage. The effectiveness of such inhibitors is often evaluated using techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. derpharmachemica.com

Table 1: Examples of Thiophene Derivatives Studied as Corrosion Inhibitors This table is generated by AI based on data from multiple sources and may not be exhaustive.

| Compound Class | Metal | Corrosive Medium | Inhibition Efficiency (%) |

|---|---|---|---|

| Thiophene Derivatives | Carbon Steel | 1 M HCl | Increases with concentration |

| (E)-thiophene-2-carbaldehyde oxime | AA2024-T3 Aluminum Alloy | 1 M HCl | 94.0 |

| (E)-5-(thiophen-2-yl)-1H-tetrazole | AA2024-T3 Aluminum Alloy | 1 M HCl | 96.0 |

Development of Novel Catalytic Systems and Optimized Reaction Media

The search for efficient and selective catalysts is a central theme in modern chemistry. Thiophene-containing molecules can serve as ligands in organometallic chemistry, binding to metal centers through the sulfur atom or the π-system of the ring. wikipedia.orgresearchgate.netacs.org This coordination can be harnessed to develop novel catalytic systems. This compound, with its multiple potential coordination sites, could be used to synthesize new ligands for transition metal catalysts. These catalysts could find applications in a variety of organic transformations, such as cross-coupling reactions. acs.org

Furthermore, research has shown that certain metal complexes can catalyze the synthesis of 2-thiophenecarboxylic acids themselves. semanticscholar.org This suggests a potential role for the compound and its derivatives in autocatalytic cycles or in the design of more complex catalytic processes. The incorporation of thiophene units into covalent triazine frameworks has also been shown to enhance photocatalytic reactivity, opening avenues for its use in developing heterogeneous catalysts for green chemistry applications. mdpi.com

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Cyclohexylthiophenyl Carboxylic Acids

The synthesis of thiophene-based compounds is a well-established field, yet the quest for more efficient, sustainable, and versatile methods continues. For cyclohexylthiophenyl carboxylic acids, future strategies are likely to build upon existing knowledge of thiophene (B33073) synthesis while incorporating modern catalytic systems.

Traditional methods for constructing the thiophene ring, such as the Paal-Knorr or Gewald reactions, could be adapted for precursors bearing a cyclohexyl moiety. researchgate.net However, emerging strategies focus on late-stage functionalization and metal-catalyzed cross-coupling reactions which offer greater flexibility and atom economy. hhu.denih.gov One promising approach involves the direct C-H activation of a cyclohexyl-substituted thiophene followed by carboxylation. beilstein-journals.org This avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Palladium-catalyzed reactions, such as Suzuki or Stille couplings, could be employed to introduce the cyclohexyl group onto a pre-formed thiophene carboxylic acid scaffold. nih.gov Conversely, a Grignard reagent formed from a cyclohexyl-halide could react with a suitable thiophene intermediate, followed by carbonation with CO2 to install the carboxylic acid group. beilstein-journals.org The development of novel catalysts and ligands will be crucial for improving yields, regioselectivity, and substrate scope in these reactions.

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| C-H Activation/Carboxylation | Direct functionalization of a cyclohexylthiophene (B8649055) backbone with a carboxyl group using a transition metal catalyst. | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, catalyst cost and sensitivity. |

| Palladium-Catalyzed Cross-Coupling | Coupling of a cyclohexylboronic acid (or similar organometallic reagent) with a halogenated thiophene-2-carboxylic acid derivative. | Well-established methodology, broad substrate scope. | Requires pre-functionalization of both coupling partners. |

| Grignard Reaction & Carbonation | Reaction of a cyclohexylmagnesium halide with a 2-halothiophene followed by quenching with carbon dioxide. | Use of readily available starting materials. | Grignard reagents can be sensitive to moisture and functional groups. |

| Gewald Aminothiophene Synthesis Adaptation | A multi-component reaction involving a cyclohexyl-containing ketone, an active methylene (B1212753) nitrile, and elemental sulfur. | Builds the substituted thiophene ring in a single step. | May require significant optimization for specific substrates. |

Advanced Characterization Techniques and Their Synergistic Application for Comprehensive Understanding

A thorough understanding of the structural and electronic properties of 5-Cyclohexylthiophene-2-carboxylic acid is essential for predicting its behavior and designing applications. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide basic structural confirmation, a synergistic approach employing more advanced methods will yield deeper insights.

High-resolution single-crystal X-ray diffraction will be invaluable for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the carboxylic acid group. nih.govnih.gov This experimental data provides a crucial benchmark for computational models. Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify intermolecular contacts, offering insights into crystal packing and stability. nih.govnih.gov

Spectroscopic techniques beyond the basics can probe the electronic nature of the molecule. UV-Visible and fluorescence spectroscopy can reveal information about the electronic transitions and the extent of conjugation within the thiophene ring system. ornl.gov The combination of these experimental techniques with computational methods like Density Functional Theory (DFT) allows for the assignment of spectral features and a more complete understanding of the molecule's frontier molecular orbitals (HOMO and LUMO). ornl.govdntb.gov.ua

Broadening the Scope of Reactivity and Functionalization for Novel Compound Discovery

The thiophene ring is a versatile scaffold that can be further functionalized to generate a library of novel compounds with potentially interesting properties. For this compound, both the thiophene ring and the carboxylic acid group present opportunities for chemical modification.

A major area of future research will be the selective C-H functionalization of the thiophene ring at the 3 and 4 positions. nih.govacs.orgnih.gov By employing directing groups or specific catalysts, it is possible to introduce a wide range of substituents, including aryl, alkyl, and heteroatom groups, without the need for pre-existing handles. youtube.comyoutube.comyoutube.com This approach offers a powerful tool for rapidly diversifying the core structure and exploring structure-activity relationships.

The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. hhu.de These derivatives can serve as building blocks for more complex molecules or may possess unique biological or material properties in their own right. For instance, amidation with different amines could lead to a series of compounds with varied pharmacological profiles.

The cyclohexyl group, while generally less reactive, could also be a target for functionalization, although this would likely require more forcing conditions.

| Reaction Site | Reaction Type | Potential New Functional Groups | Potential Applications of Derivatives |

|---|---|---|---|

| Thiophene Ring (C3/C4) | C-H Arylation/Alkylation | Phenyl, Pyridyl, Methyl, Ethyl | Modified electronic properties for materials science. |

| Carboxylic Acid | Esterification | Methyl ester, Ethyl ester | Prodrugs, intermediates for further synthesis. |

| Carboxylic Acid | Amidation | Primary, secondary, tertiary amides | Biologically active compounds. |

| Thiophene Ring (C3/C4) | Halogenation | Bromo, Chloro | Intermediates for cross-coupling reactions. |

Computational Predictions for Novel Derivatives and Their Potential Research Applications

In silico methods are becoming increasingly indispensable in chemical research for predicting the properties of novel molecules and guiding experimental work. researchgate.net For this compound, computational chemistry can accelerate the discovery of new derivatives with desired characteristics.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energies), and spectroscopic signatures (IR, NMR). dntb.gov.uamdpi.com This information is crucial for understanding the inherent reactivity and stability of the molecule and its potential derivatives. mdpi.com

Molecular docking simulations can predict how novel derivatives might interact with biological targets, such as enzymes or receptors. techscience.comdergipark.org.tr By screening a virtual library of compounds based on the this compound scaffold, researchers can prioritize the synthesis of candidates with the highest predicted binding affinities for a particular therapeutic target. mdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be used to forecast the pharmacokinetic and toxicological profiles of new derivatives. researchgate.netnih.gov This early-stage assessment helps to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures in the drug discovery pipeline. These computational tools, when used in concert, provide a powerful platform for the rational design of novel compounds for a wide range of research applications, from medicinal chemistry to materials science. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclohexylthiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of the thiophene ring with a cyclohexyl group. A base (e.g., NaOH or K₂CO₃) is often used to facilitate nucleophilic substitution or coupling reactions. For example, diaryl thiophene derivatives are synthesized under controlled pH and temperature to avoid side reactions like hydrolysis . Reaction optimization should include monitoring via TLC or HPLC, with purification via recrystallization or column chromatography. Yield improvements may require inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .

Q. How can solubility and solvent compatibility be determined for this compound in experimental settings?

- Methodological Answer : Solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) is critical. The carboxylic acid group enhances solubility in basic aqueous solutions, while the cyclohexyl moiety may favor organic solvents. Stability tests under varying pH (1–14) and temperatures (4–60°C) are recommended, as thiophene derivatives can degrade in acidic/basic conditions or form hazardous byproducts (e.g., sulfur oxides) .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm cyclohexyl substitution patterns and thiophene ring integrity.

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

Q. What are the key stability considerations for long-term storage?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to strong oxidizers (e.g., HNO₃) or bases, which may trigger decarboxylation or ring-opening reactions . Stability under inert gas (argon) is advised for oxygen-sensitive intermediates .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

- Methodological Answer : Mechanistic studies require:

- Kinetic Analysis : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace bond formation/cleavage.

- Computational Modeling : DFT calculations to predict transition states and regioselectivity .

Q. What strategies mitigate challenges in analyzing biological activity (e.g., anti-inflammatory properties)?

- Methodological Answer :

- In Vitro Assays : Use COX-1/COX-2 inhibition assays to evaluate anti-inflammatory potential.

- SAR Studies : Modify the cyclohexyl or carboxylic acid groups to assess pharmacophore contributions.

- Toxicity Profiling : Test acute toxicity (e.g., LD₅₀ in murine models) and organ-specific effects .

Q. How can conflicting data on thermal stability be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Compare results under varying atmospheres (N₂ vs. O₂) to assess oxidative stability. Cross-reference with TGA-MS to detect volatile degradation products (e.g., CO, CO₂) .

Q. What protocols ensure safe handling of hazardous byproducts during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥0.5 m/s airflow to capture sulfur oxides or volatile intermediates .

- PPE : Wear nitrile gloves (tested for permeability) and safety goggles to prevent skin/eye exposure .

- Waste Management : Neutralize acidic/basic waste before disposal to comply with REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.